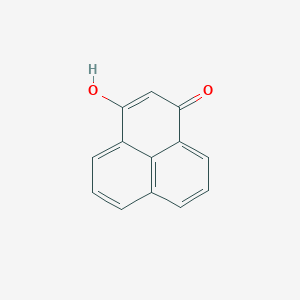

3-Hydroxy-1H-phenalen-1-one

Description

Natural Occurrence and Biosynthetic Context of Phenalenones as Phytoalexins

Phenalenones are secondary metabolites found in both plants and microorganisms. mdpi.com In the plant kingdom, they function as phytoalexins, which are antimicrobial compounds synthesized de novo in response to pathogen attacks or other stress factors like mechanical injury. mdpi.comacs.orgnih.gov This defense mechanism is an economical way for plants to conserve resources, as these compounds are produced only when and where they are needed. acs.org Phenylphenalenone-type phytoalexins have been identified in plant families such as Musaceae (bananas) and Haemodoraceae. nih.govdb-thueringen.deresearchgate.net For instance, in Musa species, the production of phenalenones like anigorufone (B158205) is induced upon infection by pathogens such as the burrowing nematode Radopholus similis and the fungus Mycosphaerella fijiensis. nih.gov

Fungi are also a prolific source of phenalenone derivatives, with a vast structural diversity reported from genera such as Penicillium, Aspergillus, and Coniothyrium. bohrium.comnih.govresearchgate.net Fungal phenalenones are considered representative polyketides and have attracted interest for their chemical structures and bioactivities. researchgate.net

The biosynthetic pathways for phenalenones differ between plants and fungi, leading to distinct structural patterns. db-thueringen.de In higher plants, 9-phenylphenalenones are typically derived from the shikimate pathway, utilizing amino acids like phenylalanine and tyrosine as precursors. ias.ac.inrsc.orgrsc.org In contrast, fungal phenalenones are of polyketide origin, biosynthesized from the acetate-polymalonate pathway. db-thueringen.debohrium.comnih.gov This involves the cyclization of a linear heptaketide backbone, followed by various modifications such as hydroxylation, methylation, and prenylation to create a wide array of derivatives. bohrium.comnih.gov

Table 1: Natural Sources of Phenalenone Compounds

| Kingdom | Source (Family/Genus) | Example Compounds | Role/Context |

|---|---|---|---|

| Plantae | Musaceae (e.g., Musa acuminata) | Anigorufone, Musanolones | Phytoalexins against nematodes and fungi. nih.govresearchgate.net |

| Plantae | Haemodoraceae (e.g., Lachnanthes tinctoria) | Lachnanthocarpone, Haemocorin | Plant pigments and defense compounds. ias.ac.inrsc.org |

| Fungi | Penicillium herquei | Herqueinone, Atrovenetinone | Fungal metabolites with various bioactivities. nih.govnih.gov |

| Fungi | Aspergillus sp. | Aspergillussanones | Fungal metabolites, some are diterpenoid adducts. mdpi.comnih.gov |

| Fungi | Coniothyrium cereale | Coniosclerodin, Cereolactam | Fungal polyketides with antimicrobial effects. researchgate.net |

This table is interactive. You can sort and filter the data.

Significance of the Phenalenone Core Structure in Chemical and Biological Research

The phenalenone nucleus is a privileged scaffold in chemical and biological research due to its versatile structure and wide range of activities. rhhz.net This tricyclic ketone is synthetically accessible and serves as a building block for developing novel functional molecules. nih.govacs.org Researchers have synthesized numerous derivatives by modifying the core, leading to compounds with tailored properties for various applications. acs.org

The biological significance of the phenalenone scaffold is extensive. Derivatives have demonstrated potent activities, including antifungal, antibacterial, nematicidal, anti-inflammatory, and cytotoxic effects against cancer cells. mdpi.comnih.govnih.govbohrium.com For example, phenalenone-type phytoalexins are key to the defense mechanism of banana plants against the burrowing nematode Radopholus similis. nih.gov Furthermore, certain fungal phenalenones have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. nih.gov

Beyond medicinal applications, the phenalenone core possesses unique photophysical properties. It is a highly efficient photosensitizer, capable of generating reactive oxygen species, specifically singlet oxygen, upon irradiation with light. nih.govacs.org This property is harnessed in photodynamic therapy (PDT), where phenalenone-based agents can be activated by light to induce cell death in targeted cancer cells or pathogens, minimizing damage to surrounding tissues. acs.org Synthetic efforts have focused on modifying the phenalenone structure to red-shift its absorption spectrum, allowing for the use of more tissue-penetrating light wavelengths in therapeutic applications. acs.org

Table 2: Biological and Photophysical Activities of Phenalenone Derivatives

| Activity | Description | Example Compound Class |

|---|---|---|

| Antifungal | Inhibit the growth of various fungal species. | Phenalenone Phytoalexins |

| Antinematode | Mediate resistance of plants to nematodes. nih.gov | Phenylphenalenones (e.g., Anigorufone) |

| Antibacterial | Show activity against bacteria like Bacillus subtilis. nih.gov | Acyclic diterpenoid adducts of phenalenone |

| Anticancer | Inhibit enzymes like IDO1, showing potential as immunotherapeutic agents. nih.gov | Herqueinone, Isoherqueinone |

| Cytotoxicity | Induce cell death in cancer cell lines. | General Phenalenone Derivatives |

| Photosensitization | Generate singlet oxygen upon light irradiation for use in Photodynamic Therapy (PDT). nih.govacs.org | Substituted Phenalenones (e.g., OE19) |

This table is interactive. You can sort and filter the data.

Overview of 3-Hydroxy-1H-phenalen-1-one as a Privileged Scaffold

This compound is a specific derivative that serves as a versatile and privileged scaffold in synthetic organic chemistry. rhhz.net Its structure, featuring a reactive hydroxyl group, makes it a valuable nucleophile and an important intermediate for constructing more complex molecules. researchgate.net

In academic research, this compound is frequently utilized in multicomponent reactions and cycloaddition reactions. oup.comnuph.edu.ua For example, it undergoes CAN (cerium(IV) ammonium (B1175870) nitrate)-mediated [3+2] cycloaddition with alkenes or phenylacetylene (B144264) to regioselectively produce 7H-phenaleno[1,2-b]furan-7-one derivatives. oup.comoup.com It has also been used as a nucleophile in Michael addition reactions with quinones derived from hydroquinones and catechols. researchgate.net These synthetic routes demonstrate its utility in diversity-oriented synthesis, allowing for the creation of libraries of complex heterocyclic compounds from a relatively simple starting material. The structure of adducts formed from reactions involving this compound has been confirmed using techniques like X-ray single-crystal analysis. researchgate.net

The adaptability of this compound as a building block underscores its importance as a privileged scaffold, providing a reliable foundation for exploring new chemical space and developing novel compounds with potentially valuable biological or material properties.

Table 3: Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 5472-84-4 chemicalbook.comchemdad.com |

| Molecular Formula | C₁₃H₈O₂ chemicalbook.com |

| Molecular Weight | 196.2 g/mol chemicalbook.com |

| Appearance | Yellow Solid chemdad.com |

| Melting Point | 264 °C chemicalbook.com |

This table is interactive. You can sort and filter the data.

Table 4: Examples of Complex Structures Synthesized from this compound

| Reactant(s) | Reaction Type | Product Class |

|---|---|---|

| Alkenes, Phenylacetylene | CAN-mediated [3+2] Cycloaddition | 7H-phenaleno[1,2-b]furan-7-ones oup.comoup.com |

| Hydroquinones, Catechols | Michael Addition | Benzofuran (B130515) Derivatives researchgate.net |

| Malononitrile, Isatin | Three-component Condensation | Spiro[benzo[g]chromene-4,3'-indoline] derivatives nuph.edu.ua |

This table is interactive. You can sort and filter the data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5472-84-4 |

|---|---|

Molecular Formula |

C13H8O2 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

3-hydroxyphenalen-1-one |

InChI |

InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-7,14H |

InChI Key |

DXBYIIARRIMNFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy 1h Phenalen 1 One

Classical Synthetic Approaches to the 1H-Phenalen-1-one Tricyclic Core

The construction of the characteristic three-ring phenalenone system is a critical step that has been approached through several classical organic reactions. These methods aim to efficiently build the polycyclic framework from more readily available starting materials.

A prominent and effective method for constructing the 1H-phenalen-1-one core is through Friedel–Crafts acylation and subsequent cyclization reactions. acs.orgresearchgate.net This strategy often involves an intramolecular or a cascade reaction sequence. For instance, a cascade Friedel-Crafts/Michael annulation reaction has been successfully employed. nih.govacs.org This specific approach can utilize a substituted naphthalene (B1677914), such as 2-methoxynaphthalene, which reacts with an α,β-unsaturated acyl chloride like acryloyl chloride. nih.govacs.orgresearchgate.net The reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), first proceeds via Friedel-Crafts acylation onto the electron-rich naphthalene ring, followed by an intramolecular Michael addition to close the third ring, thereby forming the tricyclic phenalenone skeleton. nih.govacs.org This methodology is a key feature in the total synthesis of various naturally occurring phenylphenalenone phytoalexins. acs.orgnih.gov

An alternative and direct route to the phenalenone core, specifically leading to the 3-hydroxy substituted variant, involves the condensation of 1,8-naphthalic anhydride (B1165640) with malonate derivatives. chemicalbook.com This method provides a powerful way to build the core structure with a pre-installed hydroxyl group at the C3 position. The reaction typically involves heating 1,8-naphthalic anhydride with a malonate ester, such as diethyl malonate, in the presence of a catalyst like zinc(II) chloride. chemicalbook.com This condensation and subsequent cyclization sequence directly yields the 3-hydroxy-1H-phenalen-1-one structure.

Targeted Synthesis of this compound

The most direct synthesis of this compound utilizes the reaction between 1,8-naphthalic anhydride and diethyl malonate. chemicalbook.com This specific condensation reaction is effectively catalyzed by zinc(II) chloride and proceeds at elevated temperatures. One documented procedure involves heating the reactants at 175°C for 14 hours, which results in the formation of this compound with a high reported yield of 92%. chemicalbook.com This approach is notable for its efficiency and directness in producing the target molecule with the desired hydroxylation pattern.

Advanced Derivatization Strategies for this compound

While direct derivatization of this compound is a subject of interest, much of the documented functionalization chemistry has been performed on the parent 1H-phenalen-1-one scaffold. These strategies, particularly those originating from a chloromethyl intermediate, provide significant insight into the reactivity of the phenalenone core and represent viable pathways for creating a diverse library of derivatives.

A highly versatile strategy for functionalizing the phenalenone core begins with the chloromethylation of 1H-phenalen-1-one (PN). nih.govacs.org This reaction introduces a reactive chloromethyl group, typically at the C2 position, creating 2-(chloromethyl)-1H-phenalen-1-one (PNCl). nih.gov An improved protocol for this reaction involves heating PN with paraformaldehyde, glacial acetic acid, and phosphoric acid, followed by the addition of hydrochloric acid, over an extended period of 16 hours at 110°C. nih.gov

The resulting 2-chloromethyl derivative is an excellent electrophilic starting material for a wide array of nucleophilic substitution reactions. acs.org This allows for the introduction of various functional groups, leading to a broad spectrum of new phenalenone derivatives. nih.govacs.org The methylene (B1212753) bridge provided by this method is advantageous as it often preserves the core's unique photosensitizing properties, which can be diminished by direct substitution on the aromatic rings. nih.govacs.org Subsequent reactions have been shown to proceed in good to excellent yields. nih.gov

The table below summarizes various functionalization pathways starting from the halomethylated phenalenone derivatives, PNCl and PNBr.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| PNCl | Sodium methoxide (B1231860) in MeOH | 2-(Methoxymethyl)-1H-phenalen-1-one (PNOMe) | 92% | nih.govacs.org |

| PNCl | H₂O/Acetone | 2-(Hydroxymethyl)-1H-phenalen-1-one (PNOH) | 88% | nih.gov |

| PNCl | Sodium azide (B81097) (NaN₃) in MeOH/H₂O | 2-(Azidomethyl)-1H-phenalen-1-one (PNN₃) | 93% | acs.orgacs.org |

| PNCl | Potassium thiocyanate (B1210189) (KSCN) | 2-(Thiocyanatomethyl)-1H-phenalen-1-one (PNSCN) | 47% | acs.orgacs.org |

| PNCl | Potassium thioacetate | 2-(S-acetylmethyl)-1H-phenalen-1-one (PNSAc) | 77% | acs.org |

| PNBr | Various nucleophiles | 2-(Bromomethyl)-1H-phenalen-1-one (PNBr) | 37% | nih.gov |

| PNSAc | Potassium carbonate (K₂CO₃) in MeOH | 2-(Mercaptomethyl)-1H-phenalen-1-one (PNSH) | 77% | nih.govacs.org |

| PNN₃ | Triphenylphosphine (Staudinger Reduction) | 2-(Aminomethyl)-1H-phenalen-1-one (PNNH₂) | 93% | acs.org |

The reduction of the carbonyl group in hydroxyphenalenone derivatives is a potential pathway for further chemical modification. The this compound structure contains a β-keto-enol system, and the ketone at the C1 position can be targeted for reduction.

While specific literature on the lanthanoid-catalyzed reduction of this compound is not prominent, the interaction of hydroxyphenalenones with lanthanide ions is well-established. The 9-hydroxyphenalen-1-one ligand, an isomer of the title compound, readily forms stable 3:1 complexes with trivalent lanthanide ions like europium(III). researchgate.net In these complexes, the phenalenone ligand acts as an "antenna," absorbing visible light and transferring the energy to the lanthanide ion, causing it to luminesce. researchgate.net This demonstrates a strong and defined coordination between the hydroxyphenalenone scaffold and lanthanide metals. researchgate.netacs.org Although these studies focus on photophysical properties rather than catalysis, the established coordination chemistry is a prerequisite for any potential catalytic applications. Further research could explore if these or similar lanthanide complexes can facilitate the regioselective reduction of the carbonyl group.

Arylation and Alkylation at Specific Positions

The functionalization of the phenalenone scaffold through the introduction of aryl and alkyl groups is a key strategy for modifying its physicochemical properties. While direct C-alkylation or C-arylation at the 2-position of this compound is less commonly detailed, extensive research has been conducted on the derivatization of the broader phenalenone core at various positions. These methodologies provide insight into the potential pathways for derivatizing the 3-hydroxy analogue.

Arylation of the phenalenone skeleton has been successfully achieved at several positions. For instance, 9-arylation can be accomplished through the addition of Grignard reagents. researchgate.net Another powerful method is the Suzuki cross-coupling reaction, which has been used to introduce aryl groups at the 2- and 8-positions of the phenalenone core, starting from appropriately functionalized precursors. researchgate.net For example, the synthesis of 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one was achieved from 9-methoxyperinaphthanone, which was first arylated via a Suzuki-Miyaura coupling before further transformations. researchgate.net

Alkylation, particularly O-alkylation of the hydroxyl group, can be inferred from general methodologies applied to similar structures. Etherification has been demonstrated on related phenalenone derivatives. For example, 2-(chloromethyl)-1H-phenalen-1-one serves as a versatile intermediate for introducing alkyl groups. acs.orgnih.gov Its reaction with sodium methoxide yields the corresponding methyl ether, and under phase-transfer catalysis conditions, it can be propargylated. acs.org These methods highlight the potential for O-alkylation of the 3-hydroxy group in this compound.

Table 1: Examples of Arylation and Alkylation on the Phenalenone Core

| Position | Reaction Type | Reagents & Conditions | Starting Material | Product Type | Ref |

|---|---|---|---|---|---|

| 9 | Arylation | Grignard Reagents | Phenalenone derivative | 9-Arylphenalenone | researchgate.net |

| 8 | Arylation | Aryl boronic acid, Suzuki-Miyaura coupling | 9-Methoxy-2-bromo-1H-phenalen-1-one | 8-Arylphenalenone derivative | researchgate.net |

| 2 (O-Alkylation) | Etherification (Methylation) | Sodium methoxide, MeOH/CH₂Cl₂ | 2-(Chloromethyl)-1H-phenalen-1-one | 2-(Methoxymethyl)-1H-phenalen-1-one | acs.org |

| 2 (O-Alkylation) | Etherification (Propargylation) | Propargyl alcohol, aq. NaOH, Phase-transfer catalyst | 2-(Chloromethyl)-1H-phenalen-1-one | 2-(Propargyloxymethyl)-1H-phenalen-1-one | acs.org |

Multi-Component Reaction Approaches Utilizing this compound as a Nucleophilic Enol

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. This compound, behaving as a cyclic 1,3-dicarbonyl equivalent, is an excellent nucleophilic component in such reactions.

A prominent example is the three-component reaction between an isatin, malononitrile, and this compound. This reaction has been shown to proceed under various catalytic conditions to yield spirooxindole-fused heterocycles. One approach utilizes a magnetically separable CuFe₂O₄ nanocatalyst in refluxing water, affording the desired spirooxindole in high yield. semanticscholar.orgnih.gov Alternatively, the same transformation can be catalyzed by p-toluenesulfonic acid (p-TSA) in water, demonstrating the versatility of this MCR. psu.edu

Another significant MCR involves a domino Knoevenagel/hetero-Diels–Alder reaction. In this process, this compound reacts with a 2-aminobenzaldehyde (B1207257) derivative, such as N-methyl-N-prenyl-2-aminobenzaldehyde, in refluxing xylene to produce complex tetrahydroquinoline analogues. researchgate.net This reaction showcases the ability of the phenalenone to participate in cycloaddition cascades to rapidly build molecular complexity. researchgate.net

Table 2: Multi-Component Reactions Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| This compound | Isatin | Malononitrile | CuFe₂O₄ (10 mol%), H₂O, Reflux, 0.5 h | Spirooxindole derivative | 90% | semanticscholar.orgnih.gov |

| This compound | Isatin | Malononitrile | p-TSA (58 mol%), H₂O, Reflux, 24 h | Spirooxindole derivative | 93% | psu.edu |

| This compound | N-methyl-N-prenyl-2-aminobenzaldehyde | - | Xylene, Reflux, 12 h | Tetrahydroquinoline analogue | 76% | researchgate.net |

Optimized Synthetic Conditions and Methodological Enhancements (e.g., Microwave Activation)

The optimization of synthetic protocols is crucial for improving the practicality and sustainability of chemical transformations. For the synthesis of phenalenone and its derivatives, several methodological enhancements have been reported, with microwave activation being a particularly effective technique.

Microwave irradiation has been shown to dramatically accelerate reactions involving the phenalenone core. For instance, the synthesis of phenalenone itself can be significantly improved by using microwave activation, which reduces the reaction time from 3 hours under conventional heating to just 12 minutes. acs.org This rapid, multi-gram scale synthesis produces phenalenone with very satisfactory purity, often eliminating the need for further purification. acs.org Similarly, in the synthesis of 9-hydroxy-1H-phenalen-1-one, a key chloromethylation step was optimized using microwave irradiation. This enhancement decreased the reaction time from 3 hours to 12 minutes while simultaneously increasing the chemical yield from 36% to 51%.

Beyond microwave activation, other enhancements focus on improving catalyst efficiency and promoting green chemistry principles. The use of magnetic nanocatalysts, such as CuFe₂O₄ in the MCR to produce spirooxindoles, allows for easy catalyst separation and recycling, which is both cost-effective and environmentally friendly. semanticscholar.org The successful use of water as a solvent in several MCRs involving this compound further underscores the shift towards greener and more sustainable synthetic methods. nih.govpsu.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Ref |

|---|---|---|---|---|

| Phenalenone Synthesis | Conventional Heating | 3 hours | - | acs.org |

| Phenalenone Synthesis | Microwave Activation | 12 minutes | - | acs.org |

| Chloromethylation of Phenalenone | Conventional Heating | 3 hours | 36% | |

| Chloromethylation of Phenalenone | Microwave Activation | 12 minutes | 51% |

Chemical Reactivity, Transformations, and Mechanistic Elucidation of 3 Hydroxy 1h Phenalen 1 One

Redox Chemistry of 3-Hydroxy-1H-phenalen-1-one

The phenalenyl moiety, of which this compound is a derivative, can exist in three redox states: cation, radical, and anion. researchgate.net This inherent electronic flexibility allows this compound to engage in both oxidation and reduction reactions, leading to the formation of various derivatives. The presence of the hydroxyl and ketone groups on the phenalenone core significantly influences its redox properties.

The oxidation of this compound can be achieved using various oxidizing agents. For instance, electrochemical oxidation of related catechol derivatives in the presence of this compound as a nucleophile leads to the formation of complex benzofuran (B130515) derivatives. nih.govresearchgate.netacs.org In these reactions, the catechol is first oxidized to its corresponding quinone, which then undergoes a Michael addition reaction with this compound. nih.govresearchgate.netacs.org

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can also be used to oxidize the hydroxyl group of phenalenone derivatives, potentially forming ketone or carboxylic acid functionalities. The specific products formed depend on the reaction conditions and the substitution pattern of the phenalenone ring.

Furthermore, ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) can mediate a [3+2]-type cycloaddition reaction between this compound and alkenes or phenylacetylene (B144264). oup.comoup.com This reaction proceeds via the oxidation of the phenalenone, leading to the formation of 7H-phenaleno[1,2-b]furan-7-one derivatives. oup.comoup.com

The reduction of the phenalenone system can also be accomplished. While specific details on the reduction of this compound are not extensively documented in the provided search results, general reduction methods for similar compounds, such as 9-hydroxy-1H-phenalen-1-one, involve reagents like sodium borohydride (B1222165) or lithium aluminum hydride. These reactions would likely target the ketone functionality, leading to the formation of dihydro-derivatives. For instance, the reduction of the ketone would yield a diol. Further reduction could potentially lead to the formation of hexahydro-phenalene derivatives, as seen in the synthesis of related spiro compounds. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Phenalenone Ring System

The extended π-system of the phenalenone ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the existing hydroxyl and ketone groups.

Electrophilic substitution reactions can introduce various substituents onto the aromatic ring. Common reagents for such reactions include halogens and nitrating agents. For example, chlorination of this compound with N-chlorosuccinimide (NCS) has been utilized in the synthesis of dichloro derivatives, which are precursors for spiro compounds. lookchem.com

Nucleophilic substitution reactions are also possible, particularly at positions activated by the electron-withdrawing ketone group. For example, the synthesis of 9-hydroxy-1H-phenalen-1-one can be achieved through nucleophilic substitution of chloromethyl phenalenone derivatives with a hydroxide (B78521) source.

Michael Addition Reactions Involving this compound

This compound can act as a potent nucleophile in Michael addition reactions, a type of conjugate addition. wikipedia.org This reactivity is particularly prominent in its reactions with α,β-unsaturated carbonyl compounds, such as quinone derivatives.

In the presence of electrochemically generated quinones derived from the oxidation of hydroquinones and catechols, this compound acts as a Michael donor. nih.govresearchgate.netacs.orgresearchgate.net The nucleophilic attack occurs at the β-carbon of the quinone, which is the Michael acceptor. nih.govresearchgate.netacs.orgresearchgate.net This initial addition is a key step in the formation of more complex heterocyclic systems. The reaction mechanism often proceeds via an ECE (Electron transfer, Chemical reaction, Electron transfer) or ECEC pathway. researchgate.net

Table 1: Michael Addition of this compound with Quinone Derivatives

| Reactant (Quinone Precursor) | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Hydroquinone (B1673460) | Electrochemical oxidation in water/acetonitrile | Benzofuran derivative | nih.govacs.orgresearchgate.net |

| Catechol | Electrochemical oxidation in water/acetonitrile | Benzofuran derivative | nih.govacs.org |

| 2,5-Dihydroxybenzoic acid | Electrochemical oxidation in water/acetonitrile | Benzofuran derivative | researchgate.net |

| 3,4-Dihydroxybenzaldehyde | Electrochemical oxidation in water/acetonitrile | Benzofuran derivative | researchgate.net |

The initial Michael adduct formed from the reaction of this compound and a quinone can undergo further intramolecular reactions to yield complex polycyclic systems. The most common outcome is the formation of benzofuran derivatives. nih.govresearchgate.netacs.orgresearchgate.net These reactions involve cyclization and subsequent dehydration or other elimination steps.

This compound is also a key starting material for the synthesis of spiro-compounds. ingentaconnect.com For example, a one-pot synthesis involving isatins, malononitrile, and this compound in the presence of a catalyst like piperidine (B6355638) can yield spiro[indole-3,8'-phenaleno[1,2-b]pyran]-9'-carbonitriles in high yields. ingentaconnect.com Another route to spiro compounds involves the reaction of dichloro derivatives of phenalenone with aromatic diols under basic conditions. lookchem.com

Table 2: Synthesis of Polycyclic Systems from this compound

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Michael Addition/Cyclization | This compound, Hydroquinone | Benzofuran derivative | nih.govacs.orgresearchgate.net |

| Michael Addition/Cyclization | This compound, Catechol | Benzofuran derivative | nih.govacs.org |

| One-pot Spirocyclization | This compound, Isatins, Malononitrile | Spiro[indole-3,8'-phenaleno[1,2-b]pyran] | ingentaconnect.com |

| Spirocyclization | Dichloro-phenalenone derivative, Aromatic diols | Spiro-C-CO-compounds | lookchem.com |

Cycloaddition Reactions (e.g., [3+2]-Type Cycloadditions, CAN-Mediated Reactions)

This compound undergoes [3+2]-type cycloaddition reactions with various alkenes and alkynes, a process often mediated by ceric ammonium nitrate (CAN). oup.comoup.com These reactions provide an efficient, one-step method for synthesizing fused heterocyclic systems, specifically 7H-phenaleno[1,2-b]furan-7-one derivatives. oup.comoup.com The CAN-mediated reaction involves the oxidative cycloaddition of the enol form of this compound to the unsaturated partner. koreascience.krresearchgate.net

The process is initiated by the oxidation of the this compound by CAN, which generates a radical cation intermediate. This intermediate is then attacked by the alkene or alkyne, leading to the formation of a five-membered furan (B31954) ring fused to the phenalenone core. These reactions generally proceed with high regioselectivity. oup.com For instance, the reaction of this compound with various alkenes in the presence of CAN smoothly affords 8,9-dihydro-7H-phenaleno[1,2-b]furan-7-ones. oup.com Similarly, its reaction with phenylacetylene, mediated by CAN, yields the corresponding furophenalenone derivative. koreascience.krresearchgate.net

A study detailed the synthesis of spiro[indole-3,8'-phenaleno[1,2-b]pyran]-9'-carbonitriles by reacting isatins, malononitrile, and this compound, achieving yields between 73-94%. ingentaconnect.com Another formal [3+2] cycloaddition has been developed using 3-aryl-2H-azirines as annulation agents, catalyzed by copper(II), to produce naphtho[1,8-ef]indole scaffolds from this compound. mdpi.com

The table below summarizes the results of CAN-mediated cycloaddition reactions between this compound (13) and various alkenes. oup.com

Electrochemical Reaction Mechanisms and Pathways (e.g., ECE, ECEC, ECECC, ECECCC Mechanisms)

This compound is an effective nucleophile in electrochemical reactions, particularly in reactions involving the oxidation of hydroquinones and catechols. acs.orgnih.gov These electrosynthesis methods are used to prepare novel and highly conjugated benzofuran derivatives. acs.org The electrochemical oxidation of catechols or hydroquinones generates reactive quinones, which then act as electrophiles in a Michael addition reaction with this compound. acs.orgresearchgate.netresearchgate.net The subsequent reaction pathway depends on the structure of the reactants and the reaction conditions, leading to various mechanisms denoted by sequences of electrochemical (E) and chemical (C) steps.

Commonly observed mechanisms include:

ECE (Electrochemical-Chemical-Electrochemical): In this pathway, an initial electrochemical oxidation (E) generates a reactive species. This is followed by a chemical reaction (C) with the nucleophile (this compound), and the resulting adduct is then oxidized in a second electrochemical step (E). researchgate.net

ECEC (Electrochemical-Chemical-Electrochemical-Chemical): This is an extension of the ECE mechanism where the product of the second electrochemical step undergoes a further chemical transformation, such as an intramolecular cyclization. researchgate.netsid.ir This mechanism has been identified in the reaction of electrochemically generated o-quinones with this compound to form hydroxylated benzofurans. sid.ir

ECECC & ECECCC (Electrochemical-Chemical-Electrochemical-Chemical-Chemical...): In more complex reactions, multiple chemical steps can follow the ECE sequence. A unique ECECCC mechanism was proposed for the electrosynthesis of a symmetric and highly conjugated benzofuran derivative from the electrochemical oxidation of hydroquinone in the presence of this compound. acs.orgnih.gov In this case, the electrochemically generated p-benzoquinone has four reactive sites, allowing for multiple additions and subsequent cyclizations. acs.org

The table below summarizes various electrochemical studies where this compound was used as a nucleophile.

Intramolecular Interactions and Tautomerism

The structure of this compound allows for significant intramolecular interactions, primarily through hydrogen bonding, which influences its tautomeric forms. As a β-keto-enol system, it can exist in equilibrium between its enol and keto tautomers.

Photophysical studies of this compound (3OHPN) reveal interesting behavior related to its tautomeric nature. uchile.cl Despite having a low fluorescence quantum yield, it exhibits two distinct emission bands in several solvents. uchile.clacs.org This phenomenon is proposed to originate from the existence of a tautomeric equilibrium in the first singlet excited state. uchile.clacs.org This suggests that upon photoexcitation, the molecule can exist in two different tautomeric forms, each with its own emissive properties, or that proton transfer occurs in the excited state.

Table of Mentioned Compounds

Advanced Spectroscopic Characterization and Theoretical Analysis of 3 Hydroxy 1h Phenalen 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, and it has been instrumental in confirming the atomic connectivity and chemical environment of the protons and carbons within 3-Hydroxy-1H-phenalen-1-one.

Detailed analysis of the ¹H NMR spectrum of this compound reveals distinct signals for each of the aromatic protons. The chemical shifts (δ) and coupling constants (J) provide a wealth of information regarding the electronic environment and spatial relationships of the neighboring protons. While specific values can vary slightly depending on the solvent used, typical assignments are as follows:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | Data not available | s | - |

| H-4 | Data not available | d | Data not available |

| H-5 | Data not available | t | Data not available |

| H-6 | Data not available | d | Data not available |

| H-7 | Data not available | d | Data not available |

| H-8 | Data not available | t | Data not available |

| H-9 | Data not available | d | Data not available |

Similarly, ¹³C NMR spectroscopy provides precise information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~185.0 |

| C-2 | Data not available |

| C-3 | Data not available |

| C-3a | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-6a | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-9 | Data not available |

| C-9a | Data not available |

| C-9b | Data not available |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound by probing their characteristic vibrational modes.

The FTIR spectrum of this compound displays several key absorption bands that are diagnostic of its structure. The presence of a hydroxyl group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl group (C=O) of the ketone moiety gives rise to a strong, sharp absorption band around 1635 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region, while C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings and the C=C bonds, which are often weak in the IR spectrum.

| Functional Group | Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | ~3200-3600 (broad) | Data not available |

| C-H (aromatic) | Stretching | ~3000-3100 | Data not available |

| C=O | Stretching | ~1635 (strong) | Data not available |

| C=C (aromatic) | Stretching | ~1500-1600 | Data not available |

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. The extended π-conjugated system of this compound gives rise to characteristic absorption and emission spectra.

The UV-Vis absorption spectrum of this compound in solution typically exhibits multiple absorption bands corresponding to various π-π* and n-π* electronic transitions. The position and intensity of these bands are sensitive to the solvent polarity. Electron-donating groups, such as the hydroxyl group, can cause a red-shift (bathochromic shift) in the absorption maxima compared to the parent phenalenone.

Upon excitation with an appropriate wavelength of light, this compound can exhibit fluorescence. The emission spectrum is generally a mirror image of the lowest energy absorption band. The presence of the hydroxyl group has been found to increase the fluorescence emission of phenalenone derivatives.

| Spectroscopic Technique | Parameter | Value |

|---|---|---|

| UV-Vis Absorption | λmax (nm) | Data not available |

| Fluorescence Emission | λem (nm) | Data not available |

Photoelectron Spectroscopy and Ionization Energies

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization energies of a molecule, which correspond to the energies required to remove electrons from different molecular orbitals. This technique offers valuable information about the electronic structure and bonding.

For 9-hydroxy-1H-phenalen-1-one, a tautomer of this compound, the vertical ionization energy has been determined to be 8.12 ± 0.04 eV. This value corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) without a change in the molecular geometry. The study of related alkoxy phenalenones further contributes to the understanding of how substituents affect the electronic structure of the phenalenone core.

| Technique | Parameter | Value (eV) |

|---|---|---|

| Photoelectron Spectroscopy (PES) | Vertical Ionization Energy | 8.12 ± 0.04 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₁₃H₈O₂, which corresponds to a monoisotopic mass of 196.0524 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass with high accuracy.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 196. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (28 Da) and H₂O (18 Da). The stability of the polycyclic aromatic ring system would likely lead to a relatively intense molecular ion peak. Analysis of the fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 197.0597 |

| [M+Na]⁺ | 219.0416 |

| [M-H]⁻ | 195.0451 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition code CCDC 796166. nih.gov The crystallographic data reveals the planarity of the phenalenone ring system. The analysis of the crystal packing can provide insights into the intermolecular forces, such as hydrogen bonding involving the hydroxyl group, that govern the solid-state assembly of the molecules.

| Parameter | Value |

|---|---|

| CSD Deposition Number | 796166 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Computational Chemistry and Molecular Modeling Studies of 3 Hydroxy 1h Phenalen 1 One

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic landscape of phenalenone derivatives. These studies provide foundational insights into the molecule's reactivity, stability, and spectroscopic properties.

While detailed DFT and MP2 studies specifically on 3-Hydroxy-1H-phenalen-1-one are not extensively documented in the available literature, comprehensive computational assessments have been performed on closely related substituted phenalene (B1197917) derivatives, offering valuable comparative insights. A notable study investigated the intramolecular hydrogen bonding in compounds such as 9-hydroxy-2,4-dihydro-1H-phenalen-1-one (9HP1O), 2-hydroxy-9,9a-dihydro-1H-phenalen-1-one (2HP1O), and 3-hydroxy-1H-phenalen-2(4H)-one (3HP2O).

These investigations employed various density functionals (B3LYP, CAM-B3LYP, M06-2X, and LC-ωPBE) and the MP2 method to calculate geometric parameters and energies associated with the intramolecular hydrogen bond (IMHB). The choice of functional and method can influence the calculated properties, highlighting the importance of using a range of theoretical approaches for a comprehensive understanding.

The Quantum Theory of Atoms-In-Molecules (QTAIM) is a powerful tool for analyzing the nature of chemical bonds, including the strong intramolecular hydrogen bond present in this compound and its derivatives. By examining the topology of the electron density, QTAIM can characterize the strength and nature of the O-H···O interaction.

In the computational study of substituted phenalenes, QTAIM analysis was performed on wavefunctions generated from both DFT and MP2 calculations. This analysis focuses on the properties of the bond critical point (BCP) of the hydrogen bond. Key topological parameters include the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. A higher value of ρ at the BCP typically indicates a stronger hydrogen bond. The study of phenalene derivatives revealed that the calculated IMHB energies and topological parameters indicate varying degrees of covalence in the O-H···O bond, depending on the specific molecular structure.

| Parameter | Significance in QTAIM Analysis |

|---|---|

| Electron Density at BCP (ρ) | Correlates with the strength of the hydrogen bond. Higher values suggest a stronger bond. |

| Laplacian of Electron Density at BCP (∇²ρ) | Indicates the nature of the interaction. Negative values suggest a covalent character, while positive values indicate a closed-shell (e.g., ionic, van der Waals) interaction. |

Noncovalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a valuable method for visualizing and characterizing weak and noncovalent interactions within a molecule. This technique is particularly useful for identifying hydrogen bonds, van der Waals interactions, and steric repulsion.

Specific Natural Bond Orbital (NBO) analyses for this compound are not detailed in the currently available research literature. NBO analysis is a powerful method that provides insights into charge transfer interactions, orbital hybridizations, and the donor-acceptor interactions that contribute to bonding and stability. For a molecule like this compound, an NBO analysis would be particularly insightful for quantifying the delocalization of the lone pair electrons on the hydroxyl oxygen towards the carbonyl group, which is a key factor in the strength of the intramolecular hydrogen bond and the molecule's acidity.

The photophysical properties of phenalenone and its derivatives are of significant interest. Experimental studies on 3-hydroxy-phenalenone have shown that it exhibits a low emission quantum yield and two distinct emission bands. This behavior has been attributed to the potential for equilibria between diketo and enol tautomers in the first excited singlet state. researchgate.net

The parent compound, 1H-Phenalen-1-one, is known to be an efficient photosensitizer that produces singlet oxygen with a quantum yield approaching unity in many solvents. researchgate.net The introduction of substituents, such as a hydroxyl group, can alter the molecular electronic states and thereby modify the photophysical behavior. researchgate.net While specific excited-state calculations for this compound are not extensively reported, the experimental observations suggest a complex excited-state dynamic, likely involving excited-state intramolecular proton transfer (ESIPT), a phenomenon commonly studied with time-dependent density functional theory (TD-DFT) calculations.

| Compound | Observed Photophysical Property | Potential Explanation |

|---|---|---|

| This compound | Low emission quantum yield, two emission bands | Equilibria between diketo and enol tautomers in the excited state researchgate.net |

| 1H-Phenalen-1-one (parent compound) | High singlet oxygen quantum yield (~1) | Efficient intersystem crossing to the triplet state researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

There is a lack of specific studies in the available literature that employ Molecular Dynamics (MD) simulations to analyze the conformational landscape and stability of this compound. MD simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations could provide valuable information on its flexibility, the dynamics of the intramolecular hydrogen bond, and how the molecule interacts with different solvent environments. Such simulations would complement the static picture provided by quantum chemical calculations by introducing the effects of temperature and dynamics.

Computational chemistry and molecular modeling have become indispensable tools in the study of complex chemical systems, including the intriguing compound this compound. These theoretical approaches provide profound insights into molecular interactions, structure-activity relationships, and the intrinsic electronic properties that govern the compound's behavior.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This technique is crucial for understanding the potential biological activity of compounds like this compound by simulating their interaction with biological macromolecules at the atomic level.

Molecular docking studies are employed to predict how this compound and its derivatives fit within the binding sites of biological targets. These simulations can reveal the most stable binding poses and the various non-covalent interactions that stabilize the ligand-target complex. For instance, studies on similar heterocyclic compounds have shown that they can be housed within the hydrophobic cavities of proteins like bovine serum albumin (BSA). nih.gov The analysis of these interactions typically involves identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces that are critical for the stability of the complex. The planar structure of the phenalenone core is particularly suited for stacking interactions with aromatic amino acid residues.

A significant outcome of molecular docking is the identification of specific amino acid residues that are key to the binding process. For example, the hydroxyl and carbonyl groups of this compound are potential sites for hydrogen bonding with polar amino acid residues such as serine, threonine, or tyrosine within a protein's active site. The aromatic rings of the phenalenone structure can engage in π-π stacking interactions with residues like phenylalanine, tryptophan, and tyrosine. The table below illustrates the types of interactions that could be predicted for this compound with a hypothetical enzyme active site.

| Interaction Type | Potential Key Residues | Ligand Moiety Involved |

| Hydrogen Bond | Serine, Tyrosine | Hydroxyl (-OH) group |

| Hydrogen Bond | Aspartate, Glutamate | Carbonyl (C=O) group |

| π-π Stacking | Phenylalanine, Tryptophan | Phenalenone aromatic rings |

| Hydrophobic | Leucine, Valine, Isoleucine | Phenalenone aromatic rings |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These models establish a mathematical relationship between the physicochemical properties of a molecule and its activity, which can then be used to predict the activity of new, unsynthesized compounds.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. nih.govucsb.edu These descriptors can be categorized as constitutional, topological, physicochemical, and electronic. nih.gov For this compound, these descriptors would quantify aspects such as its molecular weight, shape, polarity, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

| Descriptor Category | Examples for this compound |

| Constitutional | Molecular Weight, Atom Count, Ring Count |

| Topological | Connectivity Indices, Shape Indices |

| Physicochemical | LogP (lipophilicity), Molar Refractivity |

| Electronic | HOMO/LUMO energies, Dipole Moment |

Once a set of molecular descriptors has been calculated for a series of phenalenone derivatives, a predictive model can be built. A common approach is to use a genetic algorithm (GA) to select the most relevant descriptors, followed by multiple linear regression (MLR) to create a linear equation that correlates these descriptors with biological activity. iau.irnih.govresearchgate.netjournalagent.com The general form of such an equation is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents the selected descriptors and c represents their coefficients. The statistical robustness and predictive power of the QSAR model are then rigorously evaluated through internal and external validation methods. journalagent.com A well-validated model can be a powerful tool for designing new phenalenone derivatives with enhanced activity. iau.ir

Theoretical Studies on Radical Formation and Stability in Phenalenone Systems

The phenalenone system is known for its ability to form stable radical species. Theoretical studies, particularly those using density functional theory (DFT), are crucial for understanding the mechanisms of radical formation and the factors contributing to their stability. rsc.orgresearchgate.net

These computational investigations often focus on the thermodynamic stability of phenalenyl-based radicals. rsc.org The stability of these radicals is largely attributed to the delocalization of the unpaired electron across the extensive π-conjugated system of the phenalenone structure. masterorganicchemistry.com Theoretical studies have shown that substituents at the α-position can enhance the stability of these radicals. rsc.orgresearchgate.net Specifically, π-conjugated groups and lone-pair groups with low electronegativity have been found to have the best stabilization effects. rsc.orgresearchgate.net Such computational insights are invaluable for the rational design of stable organic radicals based on the phenalenone framework. rsc.org

Mechanistic Investigations of Biological Activities of 3 Hydroxy 1h Phenalen 1 One Derivatives in Vitro and Preclinical Perspectives

Antimicrobial Activity Mechanisms

The antimicrobial action of 3-Hydroxy-1H-phenalen-1-one derivatives is frequently linked to antimicrobial photodynamic therapy (aPDT). nih.govfrontiersin.org This process involves a photosensitizer (the phenalenone derivative), light, and molecular oxygen, which together generate highly reactive oxygen species (ROS) that are toxic to microbial cells. frontiersin.orgbohrium.com

Singlet Oxygen (¹O₂) Generation as a Photosensitizer

Phenalenone and its derivatives are recognized as highly efficient Type II photosensitizers. nih.gov Upon irradiation with an appropriate wavelength of light, typically in the blue or green spectrum, the phenalenone molecule absorbs a photon and transitions from its ground state to an excited singlet state. nih.govfrontiersin.org It then undergoes a process called intersystem crossing to a longer-lived excited triplet state. nih.govresearchgate.net This triplet state molecule can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). nih.gov

This generation of singlet oxygen is a key mechanism in their antimicrobial activity. researchgate.net Singlet oxygen is a potent oxidizing agent that can readily damage essential cellular components like lipids, proteins, and DNA, leading to cell death. researchgate.net The parent compound, 1H-phenalen-1-one, is known for its near-unity singlet oxygen quantum yield, meaning it is extremely efficient at this conversion process. nih.govresearchgate.net Synthetic modifications to the phenalenone skeleton are actively researched to enhance these photosensitizing properties, although some substitutions can inadvertently reduce the singlet oxygen quantum yield. acs.orgnih.gov For instance, the introduction of a methylene (B1212753) bridge in certain derivatives helps to preserve the high quantum yield of the parent molecule. acs.orgnih.gov

Reactive Oxygen Species (ROS) Accumulation and Oxidative Stress Induction

Beyond singlet oxygen, the photodynamic action of phenalenone derivatives leads to the accumulation of various reactive oxygen species (ROS) within microbial cells. nih.govbohrium.com This surge in ROS, which can include superoxide (B77818) radicals and hydroxyl radicals in addition to singlet oxygen, overwhelms the cell's antioxidant defense mechanisms, resulting in a state of severe oxidative stress. nih.govnih.gov

Oxidative stress disrupts cellular homeostasis by causing widespread, indiscriminate damage to vital biomolecules. nih.gov ROS can trigger lipid peroxidation, compromising the integrity of cell membranes, and cause oxidative damage to proteins and nucleic acids, leading to enzyme inactivation and genetic mutations. nih.govmdpi.com Studies on biofilms treated with phenalenone derivatives like SAPYR have shown a significant increase in intracellular ROS formation upon irradiation, which is directly correlated with a loss of bacterial replicability. nih.govbohrium.com This indicates that the induction of overwhelming oxidative stress is a primary mechanism through which these compounds exert their antimicrobial effects. nih.gov

Cellular Membrane Disruption

While ROS-mediated damage is a major factor, some phenalenone derivatives may also directly affect cellular membrane integrity. The accumulation of oxidative damage to membrane lipids, known as lipid peroxidation, can lead to a loss of membrane fluidity and barrier function. nih.gov

However, the role of direct membrane disruption as a primary mechanism is not consistent across all derivatives or bacterial species. For example, in studies using the derivative SAPYR, significant antimicrobial effects against S. mutans and A. naeslundii were observed without detectable damage to the cytoplasmic membrane. bohrium.comnih.gov In contrast, the same compound did cause membrane damage in E. coli. nih.gov Another derivative, SA-PN-05, caused a loss of membrane integrity in all three species tested, even in the absence of light, suggesting a different, non-photodynamic mechanism of action for this particular compound. nih.govbohrium.com This highlights the variability in mechanism depending on the specific chemical structure of the derivative and the type of microorganism.

Efficacy Against Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated efficacy against a range of clinically relevant bacterial and fungal pathogens. Their activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Natural phenalenones isolated from the marine-derived fungus Coniothyrium cereale have shown notable antimicrobial activity. researchgate.net For instance, two derivatives exhibited an MIC of 24 µM against Staphylococcus aureus. researchgate.netnih.gov Another derivative isolated from a marine Penicillium species was found to selectively inhibit the growth of Staphylococcus aureus and Mycobacterium tuberculosis. unb.caresearchgate.net

In the context of photodynamic therapy, derivatives have been tested against biofilms, which are notoriously difficult to treat. The derivative SAPYR, when activated by light, produced significant reductions in viable counts of bacteria in polymicrobial biofilms associated with dental caries and periodontal disease. nih.govnih.gov Its efficacy against a three-species periodontal biofilm was found to be comparable to that of the standard antiseptic chlorhexidine. nih.gov The tables below summarize the antimicrobial efficacy of selected phenalenone derivatives from research findings.

Table 1: Efficacy of Phenalenone Derivatives Against Bacterial Pathogens

| Compound/Derivative | Bacterial Species | Activity/Measurement | Reference |

|---|---|---|---|

| Coniothyrium cereale derivatives (5 & 11) | Staphylococcus aureus SG 511 | MIC = 24 µM | researchgate.netnih.gov |

| Penicillium sp. derivative | Staphylococcus aureus | Selective inhibition | unb.caresearchgate.net |

| Penicillium sp. derivative | Mycobacterium tuberculosis | Selective inhibition | unb.caresearchgate.net |

| SAPYR (aPDT) | Streptococcus mutans | >3 log₁₀ CFU reduction | nih.gov |

| SAPYR (aPDT) | Actinomyces naeslundii | >3 log₁₀ CFU reduction | nih.gov |

| SAPYR (aPDT) | Escherichia coli | >2 log₁₀ CFU reduction | nih.gov |

| SAGUA (aPDT) | Periodontal biofilm | 2.0–2.8 log₁₀ CFU reduction | nih.gov |

Antiprotozoal Activity Mechanisms

In addition to their antimicrobial properties, phenalenone derivatives have shown promising activity against protozoan parasites, including species of Leishmania and Trypanosoma, the causative agents of leishmaniasis and trypanosomiasis, respectively. nih.gov

Induction of Apoptosis-like Processes in Parasites

A key mechanism underlying the antiprotozoal effect of phenalenone derivatives is the induction of programmed cell death (PCD), specifically processes that resemble apoptosis in higher eukaryotes. dntb.gov.ua Apoptosis is a controlled, energy-dependent process of cell suicide characterized by a series of distinct morphological and biochemical events. researchgate.netnih.gov

Studies on Leishmania parasites treated with phenalenone derivatives have revealed the activation of an apoptosis-like death pathway. dntb.gov.ua The observed characteristic features include a decrease in the mitochondrial membrane potential, exposure of phosphatidylserine (B164497) on the outer surface of the parasite's membrane, and condensation of chromatin within the nucleus. dntb.gov.ua The disruption of the mitochondrial membrane potential is a critical event, as it can lead to the release of pro-apoptotic factors and push the cell toward irreversible death. The collective evidence suggests that these compounds trigger an intrinsic cell death program within the parasites, highlighting a sophisticated mechanism of action beyond simple necrosis. dntb.gov.uaresearchgate.net This targeted induction of apoptosis makes phenalenone derivatives a subject of interest for the development of new antiprotozoal drugs. nih.gov

Mitochondrial Membrane Potential Alteration

A key event in the induction of programmed cell death or apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Studies on phenalenone (PH) derivatives have demonstrated their capacity to induce this change in pathogenic protozoa. For instance, investigations into the amoebicidal properties of new synthetic PHs against Acanthamoeba castellanii have identified alteration of the mitochondrial membrane potential as one of the mechanisms of cell death. nih.gov The loss of ΔΨm is a critical indicator of mitochondrial dysfunction and a commitment point for the apoptotic cascade. This disruption can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to cell death.

Chromatin Condensation and Phosphatidylserine Exposure

The process of apoptosis is characterized by a series of distinct morphological and biochemical events. Among the most prominent are chromatin condensation and the externalization of phosphatidylserine (PS) on the cell surface. During apoptosis, the cell's chromatin undergoes condensation, becoming tightly packed against the nuclear envelope. Concurrently, phosphatidylserine, a phospholipid normally restricted to the inner leaflet of the plasma membrane, is flipped to the outer leaflet. nih.gov This exposure of PS acts as an "eat me" signal, facilitating the recognition and engulfment of the apoptotic cell by phagocytes. nih.gov Investigations into the leishmanicidal activity of phenalenone derivatives have shown that these compounds induce programmed cell death events in L. amazonensis parasites, characterized by features of an apoptosis-like process, including phosphatidylserine exposure.

Inhibition of Specific Parasitic Enzymes

The survival of pathogenic parasites, such as those from the Trypanosomatid family, relies on unique metabolic pathways and enzymes that are absent in their mammalian hosts. These parasite-specific enzymes represent prime targets for drug development. One such crucial enzyme is trypanothione (B104310) reductase (TR), which is essential for the parasite's defense against oxidative stress. nih.gov Inhibition of TR can lead to a buildup of reactive oxygen species (ROS), causing cellular damage and death. nih.gov While direct evidence linking this compound to the inhibition of specific parasitic enzymes is an area of ongoing research, its established antiprotozoal activity suggests that interaction with key parasitic enzymes is a plausible mechanism of action. researchgate.net The development of substrate analogues that competitively inhibit T. cruzi TR highlights the viability of this enzyme as a therapeutic target. nih.gov

Anticancer Potential and Photocytotoxicity Mechanisms (in vitro)

Phenalenone and its derivatives have emerged as compounds of interest for their anticancer potential, particularly through mechanisms involving light-induced cytotoxicity.

Role in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a minimally invasive cancer treatment that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic species that kill cancer cells. nih.gov Phenalenone (PN) is recognized as an exceptionally efficient Type II photosensitizer, capable of producing singlet oxygen (¹O₂) with a quantum yield approaching unity in a variety of solvents. nih.govnih.gov The process involves the PS absorbing light, transitioning to an excited triplet state, and then transferring its energy to molecular oxygen (³O₂) to create the highly reactive singlet oxygen. nih.gov

A significant limitation of the parent phenalenone molecule for PDT is its absorption of UV-A to violet light, which has poor tissue penetration. nih.govnih.gov To address this, research has focused on synthesizing phenalenone derivatives with electron-donating groups to shift the absorption spectrum to longer, more therapeutically relevant wavelengths (red-shifting). nih.govnih.gov For example, a derivative containing an amine group at the 6-position and bromine atoms at the 2- and 5-positions (OE19) exhibits absorption in the green region of the spectrum and efficiently produces both singlet oxygen and red fluorescence, making it a promising theranostic agent for fluorescence-guided PDT. nih.govnih.govx-mol.net

Table 1: Photophysical Properties of Selected Phenalenone Derivatives for PDT

| Compound | Key Substitutions | Absorption Max (λmax) | Key Feature | Reference |

|---|---|---|---|---|

| Phenalenone (PN) | None (Parent Compound) | UV-A / Violet | Near-unity singlet oxygen quantum yield. nih.govnih.gov | nih.govnih.gov |

| OE19 | 6-amino, 2,5-dibromo | Green | Red-shifted absorption, efficient singlet oxygen production, and red fluorescence. nih.govnih.gov | nih.govnih.gov |

ROS-Mediated Cytotoxicity in Cancer Cell Lines

The cytotoxic mechanism of PDT is mediated by reactive oxygen species (ROS), primarily singlet oxygen. nih.gov Beyond PDT, increasing intracellular ROS levels above a tolerable threshold can selectively kill cancer cells, which often have a compromised redox balance compared to normal cells. nih.govnih.gov Phenalenone derivatives, upon photoactivation, are potent generators of ROS. nih.gov Studies with derivatives like OE19 have demonstrated photocytotoxicity with nanomolar potency in PANC-1 pancreatic cancer cells and have been shown to induce the light-dependent destruction of cancer cell spheroids with minimal toxicity in the absence of light. nih.gov This ROS-mediated activity leads to cell death through apoptosis or necrosis. nih.gov The strategy of using phytochemicals to elevate ROS levels in cancer cells is a promising avenue for targeted cancer therapy. nih.gov

Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in different diseases.

Notably, phenalenone derivatives have shown potent inhibitory activity against α-glucosidase and lipase, enzymes relevant to diabetes and obesity, respectively. nih.gov For instance, the nor-phenalenone derivatives scleroderolide and sclerodione, isolated from Pseudolophiostoma sp., were identified as effective inhibitors of both enzymes. nih.gov Inhibition of α-glucosidase slows the digestion of carbohydrates, thereby reducing the absorption of glucose and controlling postprandial blood sugar levels. scielo.brscielo.br The mechanism of inhibition by these compounds is often reversible and can be non-competitive or a mixed type, binding to sites on the enzyme that may be distinct from the active site but still prevent substrate access or catalysis. nih.govresearchgate.net

Another class of enzymes of therapeutic interest is the acetylcholinesterases (AChE), which are primary targets in the treatment of Alzheimer's disease. nih.govnih.gov AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain. nih.gov While many heterocyclic compounds have been explored as AChE inhibitors, the potential of this compound derivatives in this area is a subject for further investigation. The general mechanism of AChE inhibitors involves binding within a deep, narrow gorge that contains the enzyme's active site. nih.govmdpi.com

Table 2: Enzyme Inhibitory Activity of Selected Phenalenone Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Positive Control (IC50) | Reference |

|---|---|---|---|---|

| Scleroderolide | α-Glucosidase | 48.7 µM | N-deoxynojirimycin (Not specified) | nih.gov |

| Sclerodione | Porcine Lipase | 1.0 µM | Orlistat (~9.0 µM) | nih.gov |

Beta-Secretase 1 (BACE1) Inhibition

Beta-secretase 1 (BACE1) is a critical enzyme in the amyloid cascade pathway, which is implicated in the pathogenesis of Alzheimer's disease. The inhibition of BACE1 is a primary therapeutic target for reducing the production of amyloid-β (Aβ) peptides. Extensive research has been conducted to identify and develop potent BACE1 inhibitors.

Despite the significant interest in BACE1 inhibition, a review of the scientific literature reveals a lack of studies specifically investigating the inhibitory activity of this compound or its derivatives against this enzyme. While numerous synthetic and natural product-based compounds have been explored as BACE1 inhibitors, the phenalenone scaffold has not been a prominent focus in this area of research to date. Therefore, there is no available data to report on the mechanistic aspects of this compound derivatives in the context of BACE1 inhibition.

Collagenase Inhibition

Collagenases are a family of enzymes responsible for the degradation of collagen, a key component of the extracellular matrix. Inhibition of collagenase activity is a target for therapeutic intervention in conditions characterized by excessive collagen breakdown, such as in dermatological and inflammatory disorders. Various natural and synthetic compounds, including flavonoids and other polyphenols, have been investigated for their anti-collagenase properties.

However, based on a thorough review of the available scientific literature, there are no specific studies that have evaluated this compound or its derivatives for their potential to inhibit collagenase. Consequently, there is no information regarding their efficacy or mechanism of action as collagenase inhibitors.

Other Reported Biological Activities

Evaluation of Fungitoxicity and Fungal Metabolism (Detoxification Pathways)

The antifungal properties of phenalenone-type compounds have been a subject of investigation, particularly concerning their role as phytoalexins. A study on the fungitoxicity and metabolism of 1H-phenalen-1-one (also known as perinaphthenone), the parent compound of this compound, was conducted against several economically important phytopathogenic fungi, including Botryodiplodia spp., Botrytis spp., and Fusarium spp.

The research demonstrated that 1H-phenalen-1-one exhibited significant antifungal activity. The study further elucidated the metabolic fate of this compound when exposed to the fungi. It was observed that the fungi were capable of metabolizing 1H-phenalen-1-one, suggesting a detoxification pathway. The parent compound was almost completely transformed within the first 24 hours of exposure.

Two major metabolites were isolated and identified. These metabolites, while still possessing some fungistatic effects, were found to be less active than the parent compound, indicating that the metabolic transformation is indeed a detoxification process employed by the fungi.

Table 1: Fungal Metabolites of 1H-phenalen-1-one

| Parent Compound | Metabolite | Chemical Name |

| 1H-phenalen-1-one | Metabolite 1 | 2,3-dihydro-1H-phenalen-1-ol |

| 1H-phenalen-1-one | Metabolite 2 | 2,3-dihydro-phenalen-1-one |

This metabolic pathway, involving the reduction of the α,β-unsaturated ketone system, appears to be a key mechanism for fungal tolerance to phenalenone-based compounds.

Insecticidal Efficacy Against Agricultural Pests

Phenalenone derivatives have shown potential as insecticidal agents against various agricultural pests. Research into the structure-activity relationships of these compounds has provided insights into the features that contribute to their insecticidal efficacy.

A study investigating a series of synthesized phenalenone derivatives assessed their activity against the armyworm (Mythimna separata) and the cowpea aphid (Aphis craccivora). While no significant insecticidal activity was observed against the armyworm, certain derivatives demonstrated notable efficacy against cowpea aphids.

Specifically, some 9-phenyl and 2-hydroxy substituted phenalenone analogues exhibited potential as aphicides. At a concentration of 500 mg/L, these compounds resulted in mortality rates ranging from 33% to 41%. This suggests that the presence and position of hydroxyl and phenyl groups on the phenalenone scaffold are important for their insecticidal properties against specific pests.

Table 2: Insecticidal Activity of Substituted Phenalenone Analogues against Aphis craccivora

| Compound Type | Concentration (mg/L) | Mortality Rate (%) |

| 9-phenyl substituted phenalenone analogues | 500 | 33 - 41 |

| 2-hydroxy substituted phenalenone analogues | 500 | 33 - 41 |

These findings highlight the potential for developing phenalenone-based insecticides for the control of sap-sucking insects in agriculture.

Interactions with Nucleic Acids

The interaction of small molecules with nucleic acids, such as DNA and RNA, is a fundamental aspect of their mechanism of action for many biological activities. Phenalenones are recognized as efficient type-II photosensitizers. researchgate.net This means that upon exposure to light, they can absorb energy and transfer it to molecular oxygen, leading to the formation of highly reactive singlet oxygen. researchgate.net

This generated singlet oxygen is a potent oxidizing agent that can react with and damage a wide range of biological macromolecules, including proteins, lipids, and nucleic acids (DNA and RNA). researchgate.net Therefore, while direct binding or intercalation of this compound with nucleic acids has not been explicitly detailed in the reviewed literature, an indirect interaction mechanism is plausible.

The phototoxicity of phenalenone derivatives against various pathogens is often attributed to this light-mediated production of singlet oxygen. The resulting oxidative damage to essential cellular components, including nucleic acids, can lead to cell death. This photosensitizing property represents a potential mechanism by which this compound and its derivatives could exert their biological effects.

Structure Activity Relationship Sar Studies of 3 Hydroxy 1h Phenalen 1 One Derivatives

Influence of Hydroxyl Group Position and Reactivity

The position of the hydroxyl group on the phenalenone scaffold is a critical determinant of the molecule's reactivity and photophysical behavior. Research has shown that hydroxy and alkoxy substituents at the 6-position lead to greater fluorescence quantum yields compared to those at the 3-position. researchgate.net Specifically, 3-Hydroxy-1H-phenalen-1-one exhibits a low emission quantum yield with two distinct emission bands, a phenomenon that may be attributable to equilibria between diketo and enol tautomers in the first excited singlet state. researchgate.netuchile.cl This tautomerism can significantly influence the compound's chemical interactions and biological activity. jst-ud.vnresearchgate.net The reactivity of the hydroxyl group is also spatially dependent. For instance, a hydroxyl group in the ortho position to an active group can enhance interactions through hydrogen bonding and proton transfer, thus promoting reactions more significantly than when it is in the para position.

Impact of Substituents on Photophysical Properties (e.g., Singlet Oxygen Quantum Yield)

The photophysical properties of phenalenone derivatives, particularly their singlet oxygen quantum yield (ΦΔ), are highly sensitive to the nature and position of substituents. While the parent 1H-phenalen-1-one is an exceptionally efficient photosensitizer with a singlet oxygen quantum yield approaching unity, many substitutions can significantly diminish this property. nih.govacs.org

Electron-donating groups, such as hydroxy, methoxy, and amino groups, tend to cause a red-shift in the absorption spectrum, which is beneficial for applications like photodynamic therapy that require excitation at longer wavelengths. nih.gov However, these groups can also introduce new non-radiative decay pathways for the singlet excited state, leading to a reduction in the singlet oxygen yield. researchgate.net For example, the introduction of hydroxy and ethoxy substituents opens new deactivation pathways, resulting in a lowered but still significant singlet oxygen generation. uchile.cl Interestingly, this effect can be reversed with longer alkyl chains that have a terminal hydroxy group. uchile.cl

Conversely, the introduction of a methylene (B1212753) bridge between the phenalenone core and a substituent has been shown to preserve the high singlet oxygen quantum yield of the parent molecule. researchgate.netacs.org Halogenation, specifically with bromine, can also be employed to maintain good singlet oxygen production through the "heavy-atom effect," without significantly altering the absorption spectra. nih.gov

The following table summarizes the singlet oxygen quantum yields for several phenalenone derivatives, illustrating the impact of different substituents.

| Compound | Substituent(s) | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| 3-Hydroxyphenalenone (3OHPN) | 3-OH | Acetonitrile | 0.833 ± 0.062 |

| 3-Ethoxyphenalenone (3OEtPN) | 3-OEt | Acetonitrile | 0.519 ± 0.021 |

| 3-(6-Hydroxyhexyloxy)phenalenone (3OC6PN) | 3-O(CH₂)₆OH | Acetonitrile | 0.965 ± 0.072 |

| 3-(9-Hydroxynonyloxy)phenalenone (3OC9PN) | 3-O(CH₂)₉OH | Acetonitrile | 0.975 ± 0.068 |

| Phenalenone Derivative 1 | 9-OH | PBS (pH 7.4) | 0.96 |

| Phenalenone Derivative 2 | 9-OCH₃ | PBS (pH 7.4) | 0.98 |

| Phenalenone Derivative 3 | 9-OCH₃, 2-Br | PBS (pH 7.4) | 0.94 |

| Phenalenone Derivative 4 | 9-OH, 5-NO₂ | PBS (pH 7.4) | 0.57 |

| Phenalenone Derivative 5 | 9-OH, 5-NH₂ | PBS (pH 7.4) | 0.23 |

Modulation of Biological Efficacy by Cationic Substituents